(4-Azidobutan-2-yl)benzene
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Overview
Description
(4-Azidobutan-2-yl)benzene is an organic compound characterized by the presence of an azido group attached to a butyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azidobutan-2-yl)benzene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromobutan-2-ylbenzene.
Azidation Reaction: The bromine atom in 4-bromobutan-2-ylbenzene is substituted with an azido group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-bromobutan-2-ylbenzene are prepared and subjected to azidation using sodium azide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Azidobutan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: (4-Aminobutan-2-yl)benzene.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
(4-Azidobutan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Mechanism of Action
The mechanism of action of (4-Azidobutan-2-yl)benzene depends on the specific reaction it undergoes. For example:
Substitution Reactions:
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition Reactions: The azido group undergoes cycloaddition with alkynes to form triazoles, which are stable and bioorthogonal.
Comparison with Similar Compounds
Similar Compounds
(4-Bromobutan-2-yl)benzene: Precursor to (4-Azidobutan-2-yl)benzene.
(4-Aminobutan-2-yl)benzene: Reduction product of this compound.
(4-Alkynylbutan-2-yl)benzene: Can undergo cycloaddition with azides.
Uniqueness
This compound is unique due to its azido group, which imparts reactivity that is not present in its brominated or aminated counterparts. This reactivity makes it a valuable intermediate in organic synthesis and bioconjugation.
Properties
IUPAC Name |
4-azidobutan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9(7-8-12-13-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCLJJYHOMPKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN=[N+]=[N-])C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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